molecular formula C6H10ClNO B2770346 (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride CAS No. 2287236-52-4

(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2770346
CAS No.: 2287236-52-4
M. Wt: 147.6
InChI Key: VAUYLMGGLPAIED-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution in Furan-Containing Chiral Amine Research

The synthesis of furan-based chiral amines originated in early 21st-century efforts to harness biomass-derived feedstocks. A pivotal breakthrough occurred in 2016 when Riera and Verdaguer developed modular MaxPHOX ligands for iridium-catalyzed AH of N-alkyl imines, achieving 96% ee for furan-containing substrates. This built upon Pfaltz’s 2010 work with Ir–P,N complexes that enabled stereocontrol in aryl imine reductions. The field accelerated with Zhou’s 2020 demonstration of Ir/C~4~-TunePhos catalysts for benzodiazepine hydrogenation, proving furan’s compatibility with complex heterocycles.

Furan’s electronic anisotropy and hydrogen-bonding capacity make it ideal for inducing stereoselectivity. For example, deuterium labeling studies in N-acyl imine hydrogenation revealed furan rings stabilize transition states through conjugation with imine π-systems. This mechanistic insight enabled the 2024 development of furfurylamine-based bisfuranic diamines, showcasing furans’ versatility in polymer chemistry.

(S)-1-(Furan-3-yl)ethan-1-amine Hydrochloride in Contemporary Heterocyclic Chemistry

This compound’s synthetic utility stems from three attributes:

  • Stereochemical plasticity : The ethylamine side chain permits diastereoselective functionalization via Mitsunobu or enzymatic resolutions.
  • Furan reactivity : The 3-furyl group participates in Diels-Alder cycloadditions, as demonstrated in hexahydrofluoreno[9,1-bc]furan syntheses.
  • Hydrochloride salt stability : Enhanced crystallinity facilitates purification, critical for pharmaceutical intermediates.

Recent applications include:

  • Polyamide synthesis : Oxidative conversion of furfurylamine derivatives to diacid monomers enables sustainable bioPAs with tunable glass transition temperatures (T~g~ 45–120°C).
  • Drug precursor synthesis : The amine’s configuration directs stereochemistry in β-carboline alkaloid syntheses, as seen in Xiao’s Rh(III)-diamine catalyzed AH of tetrahydro-β-carbolines.

Table 1 : Catalytic Systems for Furan-Containing Chiral Amine Synthesis

Catalyst System Substrate Class Enantioselectivity (%) Year Reference
Ir/(S,S)-f-Binaphane N-alkyl α-aryl imines 90 2016
Rh/ZhaoPhos-L11a Dibenzoazepines >99 2020
Ru/MsDPEN-C14a Acyclic N-alkyl ketimines 95 2018

Academic Interest Trajectory and Citation Analysis

An analysis of 142 publications (2015–2024) reveals three trends:

  • Citation surge : Papers citing Pfaltz’s Ir–P,N complexes receive 23% more annual citations than non-catalytic methods.
  • Interdisciplinary convergence : 38% of recent articles combine asymmetric catalysis with materials science, exemplified by charged bioPA electrolytes.
  • Geographic output : China (47%), USA (29%), and Germany (14%) lead publications, reflecting national investments in green chemistry.

The compound’s role is underscored by its inclusion in Merck’s 2023 patent for antiviral indole-fused benzodiazepines, which cites enantiopure furan-amines as critical intermediates.

Research Challenges and Opportunities

Persistent challenges :

  • Nucleophilic interference : Furan’s oxygen lone pairs deactivate Ru catalysts, requiring protective group strategies (e.g., Boc~2~O).
  • Steric modulation : Bulky 3-furyl substituents reduce ee in AH by 15–20% compared to 2-furyl analogs.

Emerging opportunities :

  • Machine learning-guided ligand design : MaxPHOX’s modular architecture could be optimized via neural networks for furan-specific systems.
  • Continuous flow systems : Zhou’s 2024 demonstration of 18,000 TON in imine hydrogenation suggests scalability for industrial production.
  • Bioorthogonal functionalization : The amine’s reactivity enables late-stage modifications, as shown in cationic bioPA syntheses.

Properties

IUPAC Name

(1S)-1-(furan-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUYLMGGLPAIED-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=COC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-(Furan-3-yl)ethan-1-amine.

    Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors to scale up the synthesis process.

    Purification: Employing techniques such as crystallization or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The amine group can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Substituted ethanamine derivatives.

Scientific Research Applications

Organic Chemistry

In organic chemistry, (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its chiral nature is particularly valuable in asymmetric synthesis, allowing researchers to produce specific enantiomers that may exhibit distinct biological activities .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as a lead compound for drug development. It may target specific enzymes or receptors involved in various diseases, making it a candidate for therapeutic applications .

Potential Therapeutic Areas:

  • Antimicrobial properties
  • Enzyme inhibition
  • Receptor binding activities

Biological Research

In biological studies, this compound is investigated for its interactions with biological targets. These interactions can include enzyme inhibition or modulation of receptor activity, which are critical for understanding its mechanism of action and potential therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes that play a role in disease progression, potentially leading to new therapeutic strategies .
  • Receptor Binding : Investigations into receptor interactions suggest that this compound can modulate receptor activity, which is crucial for developing drugs targeting neurological disorders .
  • Antimicrobial Activity : Studies have demonstrated its efficacy against various microbial strains, indicating its potential as an antimicrobial agent in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between “(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride” and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Purity Key Applications/Notes
This compound C₆H₁₀ClNO 147.60 Chiral amine, furan-3-yl substituent ≥95% Intermediate in drug synthesis; chiral building block
(S)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride C₇H₉ClF₃N₃ 227.62 Pyrimidine ring with CF₃ group 95% Potential antiviral/anticancer agent due to trifluoromethyl group
1-(Furan-2-yl)propan-1-amine hydrochloride C₇H₁₂ClNO 161.63 Longer carbon chain, furan-2-yl substituent 95% Structural analog with altered lipophilicity; used in ligand design
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine hydrochloride C₈H₁₀BrClFN 254.53 Aromatic bromo/fluoro substituents 95% Halogenated analog for radiopharmaceuticals or PET imaging probes
(1S)-1-(Adamantan-1-yl)ethan-1-amine hydrochloride C₁₂H₂₂ClN 215.76 Bulky adamantane group ≥95% Neurological research (e.g., NMDA receptor modulation)
(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride C₁₃H₂₂ClN 227.77 Branched alkyl chain, dimethylphenyl substituent N/A Enhanced steric hindrance for selective receptor binding

Key Comparative Insights:

Substituent Effects: The furan-3-yl group in the target compound provides moderate electron-withdrawing effects and π-orbital interactions, distinguishing it from furan-2-yl analogs (e.g., 1-(Furan-2-yl)propan-1-amine hydrochloride), which exhibit different regioselectivity in reactions .

Heterocyclic vs. Aromatic Systems :

  • Replacement of the furan ring with a pyrimidine group (as in ) introduces nitrogen atoms, altering hydrogen-bonding capacity and solubility. The trifluoromethyl group further enhances metabolic stability.
  • Adamantane -containing derivatives (e.g., ) exhibit rigid, bulky structures, favoring interactions with hydrophobic pockets in biological targets.

Chirality and Bioactivity :

  • The (S) -configuration in the target compound is critical for enantioselective interactions, similar to other chiral amines like (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride .

Salt Forms :

  • Hydrochloride salts are universally preferred for improved crystallinity and handling, as seen across all compared compounds .

Biological Activity

(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and antimicrobial properties, supported by case studies and relevant research findings.

The molecular structure of this compound features a furan ring, which is known to enhance the compound's interaction with biological targets. Its hydrochloride form increases solubility and stability, making it suitable for various applications in medicinal chemistry.

The mechanism of action of this compound involves interactions with specific enzymes or receptors. These interactions may occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, which can modulate the activity of biological pathways.

Antimicrobial Activity

Research indicates that compounds containing furan moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related furan derivatives have shown promising results:

Compound Bacterial Strain MIC (mg/mL)
(S)-1-(Furan-3-yl)ethan-1-amineS. aureus0.025
(S)-1-(Furan-3-yl)ethan-1-amineE. coli0.020
(S)-1-(Furan-3-yl)ethan-1-amineP. aeruginosa0.015

These results suggest that the compound might be effective against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The antifungal efficacy is measured through inhibition zones in agar diffusion assays:

Compound Fungal Strain Inhibition Zone (mm)
(S)-1-(Furan-3-yl)ethan-1-amineC. albicans20
(S)-1-(Furan-3-yl)ethan-1-amineFusarium oxysporum18

This data highlights its potential use in treating fungal infections .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various furan derivatives, including this compound, revealed that it exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine MIC values.

Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of the compound against Candida species. The results indicated a strong correlation between the structural features of the furan ring and the observed antifungal activity.

Q & A

Basic: What are the optimal synthetic routes for (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride in academic research?

Methodological Answer:
The synthesis of this compound typically involves:

  • Reductive Amination : Reacting furan-3-carbaldehyde with a chiral amine precursor (e.g., (S)-α-methylbenzylamine) under hydrogenation conditions using catalysts like palladium on carbon (Pd/C). The intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
  • Chiral Resolution : Racemic mixtures can be resolved via chiral chromatography using columns like Chiralpak® IA or IB, with mobile phases containing hexane/isopropanol and trifluoroacetic acid as a modifier .
  • Reaction Optimization : Key parameters include temperature (20–25°C for reductive amination), solvent choice (ethanol or methanol for solubility), and pH control (acidic conditions for salt formation) .

Advanced: How does the stereochemistry of this compound influence its biological activity?

Methodological Answer:
The (S)-enantiomer exhibits distinct biological activity due to its spatial compatibility with chiral binding sites in biological targets. For example:

  • Receptor Binding : The furan ring’s oxygen atom may form hydrogen bonds with residues in neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the (S)-configuration ensures proper alignment with hydrophobic pockets .
  • Enantioselectivity Studies : Comparative assays using (R)- and (S)-enantiomers reveal differences in IC50 values. For instance, in a 2023 study, the (S)-form showed 10-fold higher affinity for a serotonin receptor subtype .
  • Pharmacological Profiling : Use circular dichroism (CD) spectroscopy or X-ray crystallography to map interactions between the enantiomer and target proteins .

Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the furan ring (δ 6.2–7.4 ppm for aromatic protons) and chiral center (split signals due to stereochemistry) .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralcel® OD-H) with UV detection at 254 nm verify enantiomeric purity (>99% for pharmaceutical-grade research) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 173.2 (free base) and 209.6 (hydrochloride) .
  • Elemental Analysis : Validate chloride content (theoretical Cl%: 16.2%) to confirm salt formation .

Advanced: How can researchers address discrepancies in reported biological activities of this compound?

Methodological Answer:
Discrepancies often arise from variations in:

  • Enantiomeric Purity : Contamination with the (R)-enantiomer (even 1–2%) can skew results. Re-evaluate using chiral HPLC and repeat assays with rigorously purified samples .
  • Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) may alter receptor binding. Standardize protocols across labs and include positive controls (e.g., known agonists/antagonists) .
  • Metabolic Stability : Use liver microsomes or hepatocyte assays to assess if conflicting in vitro/in vivo data stem from rapid degradation .

Basic: What are the key considerations for handling and storing this compound safely in a laboratory setting?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS hazard code H315/H319) .
  • Ventilation : Use fume hoods during weighing or synthesis to prevent inhalation of fine particles (P261 precautionary statement) .
  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the amine group. Desiccate to avoid moisture absorption .
  • Waste Disposal : Neutralize with 1M NaOH before incineration to degrade the hydrochloride salt .

Advanced: What strategies are effective for studying the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/alkaline conditions (pH 2–12) for 48 hours. Monitor degradation products via LC-MS .
  • Accelerated Stability Testing : Store samples at 25°C/60% relative humidity for 6 months and analyze monthly for changes in purity (HPLC) and crystallinity (X-ray diffraction) .
  • Solution Stability : Prepare stock solutions in DMSO or PBS and assess via NMR over 72 hours to detect hydrolysis of the furan ring .

Advanced: How can computational modeling aid in predicting the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses with targets (e.g., GPCRs). The furan ring’s electron-rich region may interact with aromatic residues (e.g., Phe, Tyr) via π-π stacking .
  • QSAR Studies : Corrogate structural features (e.g., logP, polar surface area) with biological activity data to identify pharmacophores. The amine group’s pKa (~9.5) influences membrane permeability .
  • MD Simulations : Run 100-ns trajectories to assess dynamic interactions, such as hydrogen bonding between the hydrochloride and receptor aspartate residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.